N-(2-(furan-2-yl)-2-morpholinoethyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are found in various natural sources, mostly in plants, algae, and microorganisms .
Synthesis Analysis
Furfural, an important starting material for a large number of reactions, plays an indispensable role in many synthetic pathways, e.g., for the synthesis of pharmaceuticals, dyes, or polymeric materials . Furfural can be obtained from renewable resources, making it an attractive option in terms of green chemistry .Molecular Structure Analysis
Furan derivatives have a planar five-membered ring with 4 carbon atoms and 1 oxygen atom. The presence of the ether oxygen adds polarity as well as the potential for hydrogen bonding, improving the pharmacokinetic characteristics of lead molecules .Chemical Reactions Analysis
Furans undergo many reactions including Diels–Alder additions to electrophilic alkenes and alkynes. Hydroxymethylation gives 1,5-bis(hydroxymethyl)furan. Hydrolysis gives levulinic acid .Physical And Chemical Properties Analysis
Furfural, a furan derivative, is a colorless liquid, although commercial samples are often brown. It has an aldehyde group attached to the 2-position of furan. It is a product of the dehydration of sugars, as occurs in a variety of agricultural byproducts .Scientific Research Applications
- Gram-Positive and Gram-Negative Bacteria : Studies have explored its efficacy against both gram-positive and gram-negative bacteria . Further investigations are needed to understand its precise mode of action and spectrum of activity.
Enzyme Inhibition
Beyond antibacterial properties, this compound has demonstrated interesting enzymatic effects:
- Monophenolase Inhibition : At low doses, it inhibits monophenolase activity, while high doses lead to increased enzyme activity . Understanding these dose-dependent effects is crucial for potential therapeutic applications.
Conformational Equilibrium
The compound exists in a conformational equilibrium, manifesting as a mixture of synperiplanar E (sp E) and antiperiplanar E (ap E), or synperiplanar Z (sp Z) and antiperiplanar Z (ap Z) . This dynamic behavior may have implications for its interactions with biological targets.
Furan Platform Chemicals
Apart from its biological activities, furan derivatives play a role in sustainable chemistry. Furan platform chemicals (FPCs) derived from biomass, such as furfural and 5-hydroxymethylfurfural, have applications beyond fuels and plastics . These compounds contribute to greener chemical processes.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-24-17-5-2-4-14-12-18(27-19(14)17)20(23)21-13-15(16-6-3-9-26-16)22-7-10-25-11-8-22/h2-6,9,12,15H,7-8,10-11,13H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGDSLWLRRITGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-morpholinoethyl)-7-methoxybenzofuran-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.